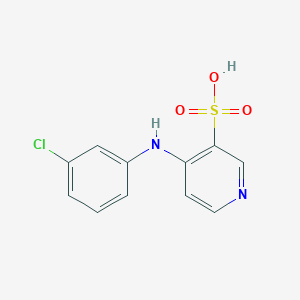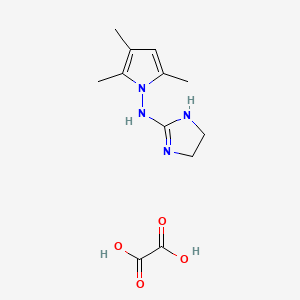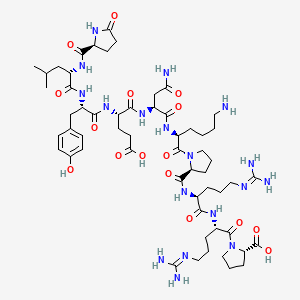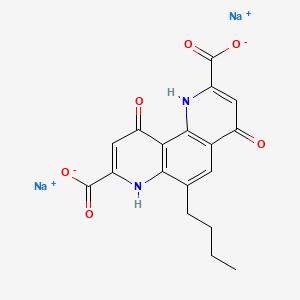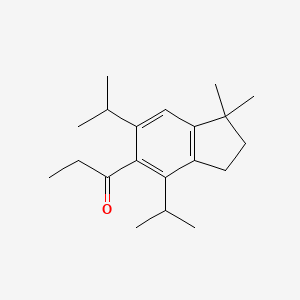
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone typically involves multi-step organic reactions. The starting materials might include indane derivatives, which undergo alkylation, acylation, and other functional group transformations under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogenation catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals, polymers, or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-butanone: Similar structure with an additional carbon in the side chain.
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-ethanone: Similar structure with a shorter side chain.
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-methanol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone is unique due to its specific substitution pattern on the indane core, which might confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6682-62-8 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[1,1-dimethyl-4,6-di(propan-2-yl)-2,3-dihydroinden-5-yl]propan-1-one |
InChI |
InChI=1S/C20H30O/c1-8-17(21)19-15(12(2)3)11-16-14(18(19)13(4)5)9-10-20(16,6)7/h11-13H,8-10H2,1-7H3 |
InChI Key |
ALMRVRBXLAQTLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


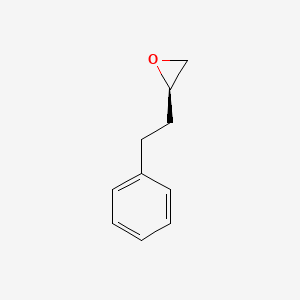
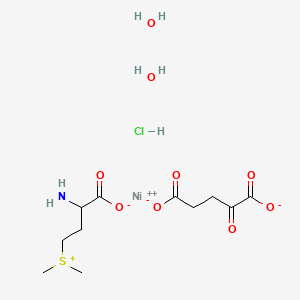
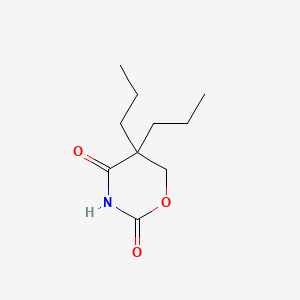

![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)


